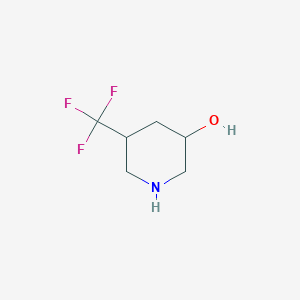

5-Trifluoromethyl-piperidin-3-ol

Description

Contextual Significance of Trifluoromethylated Heterocycles in Modern Synthetic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental building blocks in medicinal chemistry. When a trifluoromethyl group is incorporated into a heterocyclic scaffold, the resulting molecule often exhibits enhanced biological activity and improved pharmacokinetic profiles. rsc.org This has led to a surge in research focused on the synthesis and application of trifluoromethylated heterocycles, with many demonstrating potential as antiviral, anticancer, and anti-inflammatory agents. mdpi.commdpi.comnih.gov

Overview of Piperidine (B6355638) Scaffolds in Molecular Design

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs found in natural products and synthetic pharmaceuticals. nih.gov Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized to create a wide array of three-dimensional structures. This structural diversity allows for precise tuning of a molecule's interaction with biological targets.

The incorporation of a piperidine moiety can improve a compound's water solubility, reduce its toxicity, and favorably influence its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The chair-like conformation of the piperidine ring also provides a rigid framework that can help to pre-organize appended functional groups for optimal binding to enzymes and receptors.

Research Landscape of 5-Trifluoromethyl-piperidin-3-ol: Current Gaps and Future Directions

The combination of a trifluoromethyl group and a piperidine scaffold in this compound creates a molecule with significant potential for further exploration in drug discovery and chemical biology. The presence of the hydroxyl group at the 3-position and the trifluoromethyl group at the 5-position offers distinct points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

Current research on derivatives of this compound has shown promise in the development of novel antiviral agents. mdpi.comnih.gov For instance, derivatives have been synthesized and investigated for their activity against a range of viruses. nih.gov

However, the full potential of this compound as a building block remains largely untapped. There is a clear need for the development of more efficient and stereoselective synthetic routes to access this compound and its various stereoisomers. chem-contract.combldpharm.comrsc.org The diastereoselective synthesis of related trifluoromethyl-containing carbinols highlights the importance and challenge of controlling stereochemistry in this class of molecules. rsc.org

Future research will likely focus on several key areas:

Development of Novel Synthetic Methodologies: The creation of efficient and scalable syntheses of this compound and its enantiomerically pure forms is crucial for advancing its application. google.comnih.gov

Exploration of Biological Activities: A systematic investigation of the biological properties of a wider range of derivatives is warranted. This could uncover new therapeutic applications in areas beyond virology, such as in oncology and neuroscience.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be essential to understand how modifications to the piperidine ring and the stereochemistry of the hydroxyl and trifluoromethyl groups influence biological activity. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWMHVACINVUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Derivatization and Functionalization Strategies of 5 Trifluoromethyl Piperidin 3 Ol

Chemical Modifications of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a key site for introducing a wide range of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules. Common strategies include N-alkylation, N-arylation, acylation, and sulfonylation.

Reductive amination is a widely employed method for the N-alkylation of piperidines. This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. While a versatile technique, specific documented examples for 5-trifluoromethyl-piperidin-3-ol are not prevalent in readily available literature.

The synthesis of N-sulfonylated derivatives has been successfully reported. For instance, a series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives have been synthesized and evaluated for their antiviral activities. rsc.org This highlights the utility of the sulfonylation reaction to connect the this compound moiety to other pharmacologically relevant scaffolds.

Transformations at the Hydroxyl Group

The hydroxyl group at the C-3 position of the piperidine ring provides another handle for functionalization, allowing for the introduction of various groups through etherification, esterification, or oxidation.

The oxidation of the secondary alcohol in α-trifluoromethyl carbinols to the corresponding trifluoromethyl ketones is a synthetically useful transformation. A methodology for this oxidation has been developed using a catalytic amount of a nitroxide catalyst, such as 2-azaadamantane (B3153908) N-oxyl (AZADO) or 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), with potassium persulfate as the terminal oxidant. bohrium.com This reaction proceeds under mild conditions and is effective for a range of α-trifluoromethyl alcohol substrates, suggesting its applicability to this compound to yield the corresponding 5-(trifluoromethyl)piperidin-3-one (B8184693).

Esterification and etherification reactions are also plausible transformations for the hydroxyl group. The Mitsunobu reaction, for example, is a powerful method for converting alcohols to a variety of other functional groups, including esters and ethers, with inversion of stereochemistry. mdpi.combldpharm.com This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). While specific examples with this compound are not explicitly detailed in the literature, the general applicability of the Mitsunobu reaction to secondary alcohols makes it a highly probable strategy for the derivatization of this compound.

Introduction of Additional Substituents on the Piperidine Ring

The introduction of further substituents onto the carbon framework of the piperidine ring can lead to a greater exploration of the chemical space and the development of analogues with improved properties. A review of recent advances in the synthesis of piperidines highlights various methods for the functionalization of preexisting ring systems. nih.gov

One interesting transformation involving a related structure is the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines. This reaction proceeds via an aziridinium (B1262131) intermediate and leads to the formation of 2-substituted 2-(trifluoromethyl)pyrrolidines, which incorporates a quaternary center at the C2 position. Although this is a rearrangement of the piperidine ring rather than a direct substitution, it demonstrates the reactivity of the system and a pathway to novel, related scaffolds.

Synthesis of Polycyclic Systems Incorporating this compound Substructures

The incorporation of the this compound motif into polycyclic systems is a strategy to create rigid analogues with well-defined three-dimensional structures, which can be advantageous for potent and selective binding to biological targets.

The synthesis of fused-ring systems can be achieved through various cyclization strategies. For instance, N-acyliminium ion cyclization of hydroxyl- or alkoxylactams derived from piperidine precursors can lead to the formation of fused azepino[5,4,3-cd]indole derivatives. While not specifically demonstrated with the trifluoromethyl-substituted piperidinol, this approach represents a potential route to novel polycyclic structures.

Bridged polycyclic systems containing a piperidine moiety can also be accessed through intramolecular cycloaddition reactions. A rhodium-catalyzed intramolecular [3+2] dipolar cycloaddition of N-sulfonyl-1,2,3-triazoles has been developed for the synthesis of bridged bicyclo[m.n.2] ring systems. bohrium.com This type of cascade reaction offers an efficient pathway to complex and synthetically challenging polycyclic frameworks.

While direct examples of the use of this compound in the synthesis of such complex polycycles are not abundant in the literature, the functional handles present on the molecule make it a promising candidate for the application of these advanced synthetic methodologies.

Mechanistic Investigations of Reactions Involving 5 Trifluoromethyl Piperidin 3 Ol and Its Analogues

Elucidation of Reaction Pathways for Synthesis

The synthesis of trifluoromethyl-substituted piperidines can be achieved through various strategic pathways, including the cyclization of linear amine precursors and the modification of existing heterocyclic rings. A prominent method involves the intramolecular C-H amination of N-halo amides, often catalyzed by transition metals like copper. nih.govnih.gov

One extensively studied pathway is the copper-catalyzed intramolecular C-H amination of N-fluoride amides to form piperidine (B6355638) rings. acs.orguhu-ciqso.es This reaction proceeds via the cyclization of a precursor such as an N-fluoro-N-alkyl-pentenylamine. The mechanism is dependent on the copper catalyst and cannot be replicated by simple Lewis acids, indicating a specific catalytic pathway rather than general acid catalysis. researchgate.net Experimental and computational studies propose a catalytic cycle involving Cu(I) and Cu(II) oxidation states. nih.gov

Alternative synthetic routes to fluorinated piperidines include:

Heterogeneous Hydrogenation: A robust method for the cis-selective hydrogenation of readily available fluoropyridines using a palladium catalyst can produce a wide range of fluorinated piperidines. acs.orgnih.gov This method is advantageous for its operational simplicity and tolerance of other functional groups. acs.org

Reductive Transamination: Chiral piperidines, including fluorinated variants, can be synthesized from pyridinium (B92312) salts via a rhodium-catalyzed reductive transamination. dicp.ac.cn This method uses a chiral primary amine under reducing conditions to induce chirality in the final piperidine product. dicp.ac.cn

Ring Contraction: In some cases, 2-substituted 2-(trifluoromethyl)pyrrolidines can be synthesized through the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines, which proceeds via an aziridinium (B1262131) intermediate. nih.gov

Mannich Reaction: The Mannich reaction has been identified as a viable pathway for introducing a trifluoromethyl group into heterocyclic compounds, including the preparation of piperidine derivatives. researchgate.net

The synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines has been accomplished through the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines, which forms key 5-halo-3,3-difluoropiperidine intermediates. researchgate.net These intermediates can then be converted to the desired substituted piperidines. researchgate.net

Understanding the Role of Trifluoromethyl Group in Reactivity and Regioselectivity

The trifluoromethyl group is a potent electron-withdrawing substituent with significant steric bulk, and its presence on a piperidine ring profoundly influences the molecule's reactivity and the regioselectivity of subsequent reactions. researchgate.net

Electronic Effects: The strong electron-withdrawing nature of the CF3 group can significantly impact reaction mechanisms. In [3+2] cycloaddition reactions involving enol acetates, the presence of a CF3 group has been shown to accelerate the reaction rate. nih.govresearchgate.net This acceleration is attributed to the stabilization of electron-deficient transition states. DFT (Density Functional Theory) studies indicate that while the CF3 group enhances reactivity, the regioselectivity is often controlled by other functional groups present in the molecule, such as an ester group. nih.gov The introduction of fluorine atoms can alter the electrophilic and nucleophilic character of the molecule, influencing its reaction pathways. researchgate.net

Steric and Conformational Effects: The trifluoromethyl group's size influences the direction of attack by reagents, sterically hindering adjacent positions. Furthermore, fluorine's high electronegativity leads to a strong preference for a gauche conformation in fluorinated piperidines, which can be utilized to create conformationally defined building blocks for drug design. acs.orgnih.gov This conformational preference, analyzed through NMR studies, can dictate the stereochemical outcome of reactions. acs.org

The table below summarizes the key influences of the trifluoromethyl group on the chemical behavior of the piperidine ring.

| Feature | Description | Impact on Reactions |

| Electronic Effect | Strongly electron-withdrawing due to the high electronegativity of fluorine atoms. nih.gov | Accelerates reactions by stabilizing electron-deficient transition states; modifies the nucleophilicity/electrophilicity of the molecule. nih.govresearchgate.net |

| Steric Hindrance | The CF3 group is sterically bulky. | Directs incoming reagents to less hindered positions, influencing regioselectivity. |

| Conformational Control | Promotes a gauche orientation of the C-F bond relative to adjacent substituents. acs.org | Creates a defined three-dimensional structure, which can lead to high stereoselectivity in reactions. acs.org |

| Physicochemical Properties | Increases lipophilicity and metabolic stability. nih.govresearchgate.net | Enhances drug-like properties but does not directly participate in the primary reaction mechanism, though it influences substrate suitability. researchgate.net |

This table is based on interactive data from the text.

Catalytic Cycle Analysis in Metal-Mediated Transformations (e.g., Copper-Catalyzed C-H Amination)

Metal-catalyzed reactions are essential for synthesizing complex nitrogen heterocycles like piperidines. nih.gov Copper-catalyzed intramolecular C-H amination is a particularly powerful tool for this purpose, and its mechanism has been the subject of detailed investigation. nih.govacs.orguhu-ciqso.es

The reaction, which converts N-fluoride amides into piperidines, is proposed to proceed through a Cu(I)/Cu(II) catalytic cycle. nih.gov Mechanistic studies, combining experimental data and DFT calculations, have provided a detailed picture of this transformation. nih.govacs.org

Key steps in the proposed catalytic cycle include:

Activation of the Precatalyst: A Cu(I) complex, often stabilized by a tris(pyrazolyl)borate (Tpx) ligand, serves as the active catalyst. nih.govuhu-ciqso.es

N-F Bond Activation: The Cu(I) catalyst reacts with the N-fluoride amide substrate. This can occur via a single-electron transfer (SET), leading to the formation of a nitrogen-centered radical and a Cu(II)-fluoride species. acs.org

C-H Amination and Ring Closing: The nitrogen radical cyclizes onto the alkene, followed by C-H bond cleavage to form the piperidine ring. An alternative pathway involves the formation of a Cu(II) amide intermediate which then undergoes the C-H amination step. nih.gov

Catalyst Regeneration: The cycle is completed by a step that regenerates the active Cu(I) catalyst.

The table below outlines the proposed mechanistic steps for the copper-catalyzed C-H amination.

| Step | Description | Key Intermediates | Copper Oxidation State |

| 1 | Reaction of Cu(I) precatalyst with N-fluoride amide. | [TpxCu(I)], N-fluoride amide | Cu(I) → Cu(II) |

| 2 | Single Electron Transfer (SET) and N-F bond cleavage. | Nitrogen radical, [TpxCu(II)F] | Cu(II) |

| 3 | Intramolecular radical cyclization. | Carbon-centered radical intermediate | Cu(II) |

| 4 | Ring closing and C-H bond functionalization. | Piperidine product coordinated to copper | Cu(II) |

| 5 | Product release and catalyst regeneration. | Free piperidine product, [TpxCu(I)] | Cu(II) → Cu(I) |

This table is based on interactive data from the text.

Hydrogen-Atom Transfer Mechanisms in Fluorinated Systems

Hydrogen-atom transfer (HAT) is a fundamental reaction mechanism that can be harnessed for the selective functionalization of C-H bonds. In fluorinated systems, HAT plays a key role in directing fluorination to specific sites.

A notable example is the photoactivated, transition-metal-free, regioselective fluorination of pyridylic C(sp3)–H bonds using Selectfluor®. researchgate.net In this process, a functional group within the molecule, such as a ketone, is photoexcited to a reactive state. This excited species then abstracts a hydrogen atom from a C-H bond elsewhere in the molecule in a process directed by the nitrogen atom of the pyridine (B92270) or quinoline (B57606) ring. researcher.life The resulting carbon-centered radical is then trapped by a fluorine source like Selectfluor® to yield the fluorinated product. researchgate.net

Both experimental and computational studies have been employed to understand this mechanism and how it complements other fluorination methods. researcher.life The directing capability of the nitrogen atom is crucial for achieving high regioselectivity, guiding the HAT process to a specific C-H bond. This strategy has been successfully applied to the monofluorination of various azaheterocycles. researchgate.net

Computational Chemistry and Theoretical Studies of 5 Trifluoromethyl Piperidin 3 Ol

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the molecular and electronic properties of 5-Trifluoromethyl-piperidin-3-ol. researchgate.netnih.gov DFT methods like B3LYP and M06-2X, often paired with basis sets such as 6-311++G(d,p), offer a balance of computational cost and accuracy for studying medium-sized organic molecules. acs.orgresearchgate.net These calculations are crucial for optimizing the molecular geometry and predicting a wide range of properties. acs.orgsuperfri.org

The piperidine (B6355638) ring can adopt several conformations, primarily chair and boat forms, with the chair form typically being more stable. The presence of two substituents, a hydroxyl group at position 3 and a trifluoromethyl group at position 5, leads to the possibility of various stereoisomers and conformers.

DFT calculations can be used to determine the relative energies of these different conformations, identifying the most stable ground-state geometry. mdpi.com The stability of conformers can be significantly affected by the solvent environment, which can be modeled using a polarizable continuum model (PCM). researchgate.net

Table 1: Predicted Relative Energies of this compound Conformers This table presents hypothetical data based on typical computational results for similar molecules.

| Conformer | C3-OH Orientation | C5-CF3 Orientation | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

|---|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.00 | 0.00 |

| 2 | Axial | Equatorial | 0.85 | 0.60 |

| 3 | Equatorial | Axial | 1.20 | 1.50 |

| 4 | Axial | Axial | 2.50 | 2.10 |

The electronic properties of a molecule are key to understanding its reactivity. Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. uci.eduyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.govnih.gov

For this compound, the electronegative fluorine and oxygen atoms are expected to significantly influence the electronic distribution. DFT calculations can predict the energies of the HOMO, LUMO, and the resulting energy gap. This information helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical computational results for similar molecules.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 8.7 |

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. acs.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate NMR chemical shifts (¹H and ¹³C) with good accuracy. nih.govnih.gov

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. nih.gov A good correlation between the calculated and experimental spectra provides strong evidence for the proposed structure. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict the UV-visible absorption spectra, providing information about electronic transitions. nih.govnih.gov

Reaction Mechanism Predictions and Energy Barrier Calculations

Theoretical methods can be used to explore potential reaction pathways for this compound. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be identified. mdpi.com This allows for the detailed investigation of reaction mechanisms at a molecular level.

For instance, the reactivity of the hydroxyl and amine groups in various reactions can be modeled. Calculating the energy barriers (activation energies) for different potential pathways helps in predicting which reactions are kinetically favorable. mdpi.com For example, DFT studies can elucidate the energetics of cycloaddition reactions or substitutions involving the piperidine ring. mdpi.com

In Silico Approaches for Molecular Recognition and Binding Affinities

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding binding interactions. For this compound, docking studies could explore its affinity for various receptors, such as sigma receptors, where other piperidine derivatives have shown activity. nih.govuniba.it

These simulations can reveal key interactions, like hydrogen bonds or hydrophobic interactions, between the ligand and the active site of the protein. The trifluoromethyl group, for example, can enhance binding affinity to certain enzymes or receptors. The results are often ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol), helping to prioritize compounds for further experimental testing. researchgate.net

Structure-Activity Relationship (SAR) Modeling based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.menih.gov These models are built using calculated molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. insilico.eu

For a series of derivatives of this compound, QSAR studies could be performed to understand how modifications to the structure affect a particular biological activity. nih.gov Molecular descriptors can be categorized as constitutional, topological, geometrical, and electronic. insilico.eu Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR methods that use steric and electrostatic fields to build predictive models. mdpi.com The resulting models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.comresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

Applications of 5 Trifluoromethyl Piperidin 3 Ol As a Versatile Chemical Building Block

Role in the Synthesis of Complex Heterocyclic Scaffolds

The piperidine (B6355638) moiety is a fundamental structural unit in a vast array of natural products and synthetic pharmaceuticals. researchgate.net The introduction of a trifluoromethyl group into the piperidine ring, as seen in 5-trifluoromethyl-piperidin-3-ol, provides a unique building block for the creation of more complex heterocyclic systems. The presence of the hydroxyl group offers a convenient handle for further chemical modifications and the construction of fused or spirocyclic ring systems.

One notable application is in the ring-closing metathesis (RCM) mediated pathway for the synthesis of trifluoromethyl-containing piperidines. This method allows for the construction of the piperidine ring from acyclic precursors, offering a flexible approach to variously substituted derivatives. researchgate.net The development of novel (trifluoromethyl)allylating reagents has further expanded the toolbox for creating diolefin precursors necessary for RCM, leading to the successful cyclization into functionalized piperidines. researchgate.net These synthetic strategies highlight the utility of trifluoromethylated piperidine scaffolds in accessing novel and complex heterocyclic architectures that are of significant interest in drug discovery.

Precursor for Bioactive Compound Design and Development

The this compound scaffold has proven to be a valuable starting point for the design and synthesis of a wide range of bioactive compounds targeting various therapeutic areas. The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved efficacy and metabolic stability.

Scaffold for Enzyme Inhibitor Design (e.g., Lp-PLA2 inhibitors, FAAH inhibitors)

The design of enzyme inhibitors is a cornerstone of modern drug discovery. The this compound scaffold has been explored for its potential in creating potent and selective inhibitors for enzymes such as Fatty Acid Amide Hydrolase (FAAH).

While direct synthesis of Lp-PLA2 inhibitors from this compound is not extensively documented in publicly available literature, the importance of fluorinated scaffolds in this area is recognized. For instance, novel N-(2-sulfonylamino-5-trifluoromethyl-3-pyridyl)carboxamide derivatives have been synthesized and evaluated as phospholipase A2 (PLA2) inhibitors, demonstrating the utility of the trifluoromethyl-pyridine motif in this context. nih.gov

In the realm of FAAH inhibitors, piperidine and piperazine (B1678402) ureas have been identified as highly selective inhibitors. nih.gov The trifluoromethyl group is a key feature in some potent FAAH inhibitors. For example, oleyl trifluoromethyl ketone (OTMK) is a known potent FAAH inhibitor. nih.gov Although not a piperidine derivative itself, the presence of the trifluoromethyl ketone highlights the favorable interactions this group can make within the enzyme's active site. This suggests that incorporating the this compound scaffold into inhibitor design could lead to novel and effective FAAH inhibitors.

Table 1: Examples of FAAH Inhibitors with Relevant Structural Features

| Compound/Class | Key Structural Features | Relevance to this compound |

| Piperidine/Piperazine Ureas | Piperidine or piperazine core, urea (B33335) linker | Demonstrates the utility of the piperidine scaffold in FAAH inhibitor design. nih.gov |

| Oleyl Trifluoromethyl Ketone (OTMK) | Trifluoromethyl ketone | Highlights the importance of the trifluoromethyl group for potent FAAH inhibition. nih.gov |

Building Block for Antiviral Agents

The trifluoromethylated piperidine scaffold has been utilized in the synthesis of compounds with promising antiviral activity. A notable, though now retracted, study detailed the design and synthesis of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives as broad-spectrum antiviral agents. rcsb.orgplos.orgnih.govnih.gov It is important to note that the paper reporting these findings has been retracted, but the synthetic chemistry described remains of interest.

These compounds were synthesized by reacting 3-(trifluoromethyl)piperidine (B1302779) with chlorosulfonyl isatin (B1672199) to form the key intermediate, which was then further derivatized. rcsb.org The resulting compounds were evaluated for their antiviral activity against several viruses, including influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). plos.orgnih.gov Several of the synthesized derivatives displayed potent antiviral activity with low micromolar to nanomolar IC50 values. plos.orgnih.gov

Table 2: Antiviral Activity of Isatin Derivatives (Based on Retracted Data)

| Compound | Target Virus | IC50 (µM) |

| 9 | H1N1 | 0.0027 |

| 5 | HSV-1 | 0.0022 |

| 4 | COX-B3 | 0.0092 |

Disclaimer: The data in this table is derived from a retracted publication. plos.orgnih.gov

Component in Analgesic and Anti-inflammatory Agent Design

The trifluoromethyl-piperidine motif has also been incorporated into the design of compounds with analgesic and anti-inflammatory properties. A study on N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones demonstrated the potential of this scaffold in developing potent anti-inflammatory agents.

These compounds were synthesized and evaluated for their ability to inhibit the production of inflammatory mediators. Several derivatives showed significant anti-inflammatory effects by inhibiting the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Table 3: Anti-inflammatory Activity of N-Substituted Piperidin-4-one Derivatives

| Compound | Inhibition of Inflammatory Mediators | Key Findings |

| c6 (N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) | TNF-α, IL-6, IL-1β, PGE2, NO | Displayed potent anti-inflammatory activity. |

| c10 (N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) | TNF-α, IL-6, IL-1β, PGE2, NO | Showed significant anti-inflammatory effects. |

Scaffolds for Neuroactive Compounds

A significant application of the trifluoromethyl-piperidine scaffold is in the development of neuroactive compounds. A recent study highlighted the potent and selective serotonin (B10506) 5-HT2A receptor agonist, (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, also known as LPH-5. This compound has demonstrated robust and persistent antidepressant-like effects in rodent models.

LPH-5's mechanism of action and its promising preclinical results suggest that selective 5-HT2A receptor activation is a viable strategy for developing novel antidepressants. The presence of the trifluoromethyl group on the phenyl ring is a key structural feature contributing to its specific pharmacological profile.

Table 4: Pharmacological Profile of LPH-5

| Parameter | Value | Significance |

| 5-HT2A Receptor Affinity (pKi) | 8.2 | High affinity for the target receptor. |

| 5-HT2A Receptor Potency (pEC50) | 8.0 | Potent agonist activity. |

| Antidepressant-like Effects | Robust and persistent | Shows potential as a novel treatment for depression. |

Development of Trifluoromethyl-Containing Ligands in Catalysis

Beyond its applications in medicinal chemistry, the this compound scaffold and related structures are valuable in the field of catalysis. The electronic properties of the trifluoromethyl group can significantly influence the performance of metal catalysts.

An example is the use of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole as a ligand in asymmetric catalysis. This pyridine-oxazoline (PyOx) type ligand, featuring a trifluoromethyl group on the pyridine (B92270) ring, has been shown to be a highly active and enantioselective catalyst in the addition of arylboronic acids to cyclic N-sulfonylketimines. The electron-withdrawing nature of the trifluoromethyl group enhances the catalytic activity. The successful immobilization of this ligand on a solid support further demonstrates its practical utility for continuous flow synthesis.

Table 5: Performance of a Trifluoromethyl-Containing Ligand in Asymmetric Catalysis

| Catalytic Reaction | Ligand | Key Performance Metrics |

| Addition of arylboronic acids to cyclic N-sulfonylketimines | (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole | High catalytic activity and enantioselectivity. |

Material Science Applications

The strategic incorporation of fluorine into molecular structures is a cornerstone of modern material science, offering a reliable method to enhance the intrinsic properties of polymers and other materials. The trifluoromethyl group (-CF3) is particularly effective in this regard, bestowing increased thermal stability, chemical inertness, and hydrophobicity, along with desirable optical and dielectric properties. While direct, published research on the material science applications of This compound is not extensive, its molecular architecture, featuring both a trifluoromethyl group and reactive hydroxyl and amine functionalities, makes it a highly promising building block for the development of novel, high-performance materials.

The potential of this compound can be understood by examining the established benefits of fluorination in polymers and the versatile reactivity of the piperidine ring system. The dual functionality of the hydroxyl (-OH) and the secondary amine (-NH) groups on the piperidine ring allows this compound to act as a versatile monomer or a modifying agent in a variety of polymerization reactions.

A Promising Monomer for Advanced Polymers

The reactive sites on this compound open the door to its inclusion in several classes of important polymers:

Epoxy Resins: The secondary amine within the piperidine ring is capable of acting as a curing agent or hardener for epoxy resins. The use of piperidine derivatives in epoxy systems is known to create robust networks google.com. By using this specific fluorinated piperidine, it is conceivable to produce epoxy materials with enhanced thermal stability, lower moisture uptake, and a reduced dielectric constant, making them suitable for demanding applications in microelectronics, adhesives, and high-performance composites.

Polyurethanes and Polyesters: The hydroxyl group provides a reactive site for the synthesis of polyurethanes and polyesters through reactions with isocyanates and carboxylic acids or their derivatives, respectively. The integration of the trifluoromethyl-piperidine moiety into these polymer backbones would likely result in materials with superior chemical resistance and thermal endurance.

Polyimides: Although the direct use of this compound in polyimide synthesis is not yet documented, the inclusion of -CF3 groups in polyimide structures is a well-known strategy to decrease the material's dielectric constant and enhance its solubility for easier processing, all while maintaining excellent thermal stability. This makes such fluorinated polyimides highly valuable for the fabrication of flexible circuits and other advanced electronic components.

Anticipated Enhancements in Material Properties

The incorporation of the 5-trifluoromethyl-piperidine structure into polymers is expected to lead to significant improvements in their performance characteristics. The following table outlines the potential property enhancements based on established principles of fluorine chemistry in polymer science.

| Property | Expected Enhancement | Rationale |

| Thermal Stability | Increased glass transition temperature (Tg) and thermal decomposition temperature. | The carbon-fluorine (C-F) bond is exceptionally strong, requiring a large amount of energy to break, thus enhancing the overall thermal robustness of the polymer. |

| Chemical Resistance | Greater resilience against solvents, acids, and other corrosive chemicals. | The chemical inertness of the C-F bond, combined with the steric shielding effect of the trifluoromethyl group, helps to protect the polymer chain from chemical degradation. |

| Hydrophobicity | Reduced surface energy and lower water absorption. | The low polarizability of the C-F bond results in weak intermolecular interactions with water, leading to a highly water-repellent (hydrophobic) surface. |

| Dielectric Properties | Lower dielectric constant and reduced dielectric loss. | The strong electron-withdrawing nature of the trifluoromethyl group decreases the overall polarizability of the polymer, leading to superior electrical insulation properties. |

| Optical Clarity | Potential for high transparency in the visible light spectrum for certain polymer systems. | The introduction of bulky, non-polar fluorine-containing groups can disrupt polymer chain packing and reduce crystallinity, which in turn can minimize light scattering and improve optical clarity. |

Interactive Data Table

The following interactive table summarizes the projected property enhancements for polymers functionalized with this compound. Users can filter the data to focus on specific material properties.

| Expected Enhancement | Rationale | |

|---|---|---|

| Thermal Stability | Increased glass transition temperature (Tg) and thermal decomposition temperature. | The carbon-fluorine (C-F) bond is exceptionally strong, requiring a large amount of energy to break, thus enhancing the overall thermal robustness of the polymer. |

| Chemical Resistance | Greater resilience against solvents, acids, and other corrosive chemicals. | The chemical inertness of the C-F bond, combined with the steric shielding effect of the trifluoromethyl group, helps to protect the polymer chain from chemical degradation. |

| Hydrophobicity | Reduced surface energy and lower water absorption. | The low polarizability of the C-F bond results in weak intermolecular interactions with water, leading to a highly water-repellent (hydrophobic) surface. |

| Dielectric Properties | Lower dielectric constant and reduced dielectric loss. | The strong electron-withdrawing nature of the trifluoromethyl group decreases the overall polarizability of the polymer, leading to superior electrical insulation properties. |

| Optical Clarity | Potential for high transparency in the visible light spectrum for certain polymer systems. | The introduction of bulky, non-polar fluorine-containing groups can disrupt polymer chain packing and reduce crystallinity, which in turn can minimize light scattering and improve optical clarity. |

Future Perspectives and Emerging Research Avenues for 5 Trifluoromethyl Piperidin 3 Ol

Development of Novel and Sustainable Synthetic Routes

The development of new and more sustainable methods for synthesizing 5-trifluoromethyl-piperidin-3-ol is a primary focus of ongoing research. Traditional methods can sometimes be inefficient or rely on harsh reagents. Future synthetic strategies are expected to prioritize atom economy, reduce waste, and utilize more environmentally benign reagents and catalysts.

One promising approach involves the use of cascade reactions, where multiple bond-forming events occur in a single pot, thereby increasing efficiency and reducing purification steps. For instance, a protocol involving a Mizoroki-Heck cross-coupling reaction followed by a hydrogenation reaction in a cascade process has been described for a related trifluoromethylphenylpropanal intermediate, showcasing the potential for such strategies. nih.gov The development of novel catalysts, including those based on earth-abundant metals or even metal-free organocatalysts, is another active area of research that could lead to more sustainable synthetic routes.

Furthermore, leveraging readily available starting materials is crucial. A patented method describes the preparation of trifluoromethyl piperidine (B6355638) compounds from piperidinecarboxylic acid or monochloro-piperidinecarboxylic acid using sulfur tetrafluoride (SF4). google.com While effective, research into replacing SF4 with safer and more manageable fluorinating agents is a likely avenue for future development. The use of sulfuryl fluoride (B91410) (SO2F2), a readily available industrial chemical, has been explored for activating alcohols and could potentially be adapted for transformations relevant to the synthesis of fluorinated piperidines. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of fine chemicals, including this compound. soci.orgbeilstein-journals.org These technologies offer numerous advantages over traditional batch processing, such as enhanced safety, improved reaction control, higher yields, and the potential for rapid library synthesis and reaction optimization. soci.orgfu-berlin.degoflow.at

Flow chemistry allows for the precise control of reaction parameters like temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or fast reactions. soci.org This level of control can lead to cleaner reaction profiles and reduced byproduct formation. Automated synthesis platforms, often coupled with flow reactors, can systematically vary reaction conditions to quickly identify optimal parameters, accelerating process development. fu-berlin.de A notable example is the automated synthesis of proteins via fast-flow technology, which demonstrates the power of automation in complex multi-step synthesis. nih.gov The application of such automated systems to the synthesis of small molecules like this compound could significantly streamline its production and enable the rapid generation of analogs for structure-activity relationship studies.

Exploration of New Chemical Transformations

Beyond improving its synthesis, future research will undoubtedly focus on exploring new chemical transformations of this compound to expand its utility as a versatile building block. The hydroxyl and secondary amine functionalities of the piperidine ring offer multiple handles for derivatization.

One area of interest is the development of novel methodologies for the selective functionalization of the piperidine ring. This could involve late-stage C-H activation to introduce new substituents at specific positions, or novel coupling reactions to attach diverse molecular fragments. The activation of the alcohol group, for example using sulfuryl fluoride to form a fluorosulfonate, can open up avenues for various nucleophilic substitution reactions. nih.govresearchgate.net

Furthermore, the trifluoromethyl group itself can influence the reactivity of the molecule and can be a site for further transformation, although this is less common. Research into the transformation of trifluoromethylated heterocycles, such as the conversion of 5-acylated N-fluoroalkyl-1,2,3-triazoles into trifluoromethylated isoquinolines, highlights the potential for novel cyclization and rearrangement reactions involving trifluoromethylated scaffolds. nih.gov Applying similar creative synthetic strategies to this compound could lead to the discovery of new and structurally complex molecules with unique properties.

Advanced Characterization Techniques for Stereochemical Elucidation

Given that this compound possesses two stereocenters, the development and application of advanced analytical techniques for the precise determination of its stereochemistry are crucial. The biological activity of chiral molecules is often highly dependent on their stereoisomeric form.

While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for structural confirmation, more advanced methods are required for unambiguous stereochemical assignment. mdpi.com These include chiral chromatography for the separation of enantiomers and diastereomers, and X-ray crystallography for the definitive determination of the three-dimensional structure of crystalline derivatives.

In recent studies on related complex molecules, techniques such as 1H-NMR have been used to confirm the presence of specific structural motifs. mdpi.com For more detailed stereochemical analysis, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms, aiding in the assignment of relative stereochemistry. For the absolute stereochemical determination of chiral compounds, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy, often in combination with quantum chemical calculations, are powerful tools. The application of these sophisticated analytical methods will be indispensable for ensuring the stereochemical purity of this compound and its derivatives, which is a critical aspect for its application in fields such as medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.